Nonyl undecyl phthalate

Übersicht

Beschreibung

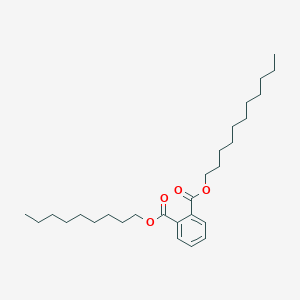

Nonyl undecyl phthalate (NUP), with the chemical formula C27H44O4 (CAS 111381-91-0), is a branched and linear ortho-phthalate diester. Its structure consists of a benzene-1,2-dicarboxylate backbone esterified with nonyl (C9H19) and undecyl (C11H23) alkyl chains . NUP is primarily used as a plasticizer in polymer formulations to enhance flexibility and durability, particularly in polyvinyl chloride (PVC) products . Its molecular weight (446.67 g/mol) and longer alkyl chains contribute to lower volatility compared to shorter-chain phthalates like diethylhexyl phthalate (DEHP) .

Vorbereitungsmethoden

Esterification Reaction Mechanisms

Two-Stage Esterification Process

The synthesis of nonyl undecyl phthalate proceeds through a two-stage esterification of phthalic anhydride with nonyl and undecyl alcohols. In the first stage , phthalic anhydride reacts rapidly with an alcohol to form monoalkyl phthalate. This reaction is exothermic and typically achieves >99% conversion within minutes under optimized conditions . The second stage involves the slower esterification of the monoester with a second alcohol molecule to yield the diester.

The general reaction mechanism is represented as:

where and denote nonyl () and undecyl () groups, respectively .

Catalytic Systems and Reaction Optimization

Sulfuric Acid Catalysis

Sulfuric acid remains the most widely used catalyst for laboratory-scale synthesis due to its high activity and low cost. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 0.05–0.1 wt% | Maximizes diester formation while minimizing side reactions |

| Temperature | 413–453 K | Higher temperatures accelerate Stage 2 but risk decomposition |

| Alcohol/anhydride ratio | 5:1–10:1 | Excess alcohol drives equilibrium toward diester |

Under these conditions, conversions exceeding 99% are achieved within 150–240 minutes for alcohols .

Titanium-Based Catalysts

Industrial patents advocate for tetra-alkyl titanates (e.g., tetra-isopropyl titanate) to reduce product viscosity and improve process efficiency. Compared to , titanate catalysts:

-

Lower activation energy by ~15%

-

Enable esterification at 393–433 K

However, titanium catalysts require stringent moisture control and increase production costs by ~20% .

Reactor Design and Process Engineering

Semibatch Reactor Configurations

Isothermal semibatch reactors dominate NUP synthesis due to their ability to:

-

Maintain precise temperature control (±1 K)

-

Remove water via azeotropic distillation with nitrogen sparging

-

Accommodate viscous reaction mixtures

A typical setup includes:

-

Glass flask (1–5 L)

-

Magnetic stirrer (900–1,100 rpm)

-

Reflux condenser with Dean-Stark trap

Reaction kinetics data for alcohols:

| Alcohol | (min) | (kJ/mol) | Conversion (%) |

|---|---|---|---|

| Nonyl | 62.0 | 99.0 | |

| Undecyl | 64.6 | 99.1 |

Data derived from experiments at (alcohol/anhydride ratio) and 0.05 wt% .

Purification and Quality Control

Post-Reaction Processing

Crude NUP undergoes:

-

Neutralization : 5% NaHCO wash to remove residual catalyst

-

Distillation : Molecular distillation at 473 K (<1 kPa) to isolate diester

-

Adsorption : Activated alumina treatment to reduce acidity (<0.01 mg KOH/g)

Final product specifications:

| Parameter | Requirement | Analytical Method |

|---|---|---|

| Purity | >99.5% | GC-MS |

| Acid value | <0.05 mg KOH/g | Titration |

| Moisture | <0.02% | Karl Fischer |

Industrial-Scale Manufacturing

Continuous Flow Systems

Modern plants employ continuous stirred-tank reactors (CSTRs) with:

-

Throughput: 5–10 metric tons/day

-

Energy consumption: 150–200 kWh/ton

-

Catalyst recovery: >95% titanium catalysts via membrane filtration

Emerging Methodologies

Enzymatic Esterification

Pilot studies using immobilized lipases (e.g., Candida antarctica Lipase B) show promise for:

-

Reaction at 323–343 K

-

85–90% conversion in 72 h

-

Elimination of acidic wastewater

Current limitations include enzyme cost ($300–500/kg) and slow reaction rates .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Energy Use (MJ/kg) |

|---|---|---|---|

| batch | 99.1 | 4.0 | 8.2 |

| Titanate continuous | 99.4 | 2.5 | 6.7 |

| Enzymatic | 89.5 | 72.0 | 4.1 |

Analyse Chemischer Reaktionen

Esterification Reactions

Nonyl undecyl phthalate is synthesized via a two-stage esterification of phthalic anhydride with n-nonyl and n-undecyl alcohols. Sulfuric acid (0.05–0.1 mass%) catalyzes the reaction at 413–453 K .

Reaction Mechanism

- Stage 1 : Rapid formation of monoalkyl phthalate: This step is irreversible and completes within minutes .

- Stage 2 : Slower formation of dialkyl phthalate: Reaction efficiency depends on temperature, alcohol-to-anhydride mole ratio (b), and catalyst concentration .

Kinetic Parameters

Key kinetic data for n-nonyl and n-undecyl alcohol esterification :

| Alcohol/Catalyst (mass%) | Temperature (K) | Mole Ratio (b) | Reaction Time (min) | Conversion (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| n-Nonyl/0.05 | 443 | 5:1 | 210 | 99.0 | 62.0 |

| n-Undecyl/0.05 | 453 | 5:1 | 150 | 99.2 | 64.6 |

Higher temperatures reduce reaction time but require precise control to avoid side reactions .

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to phthalic acid and alcohols .

Acid-Catalyzed Hydrolysis

Reaction rates increase with acid strength and temperature. For example, concentrated sulfuric acid induces rapid hydrolysis at 373 K .

Base-Catalyzed Hydrolysis

This reaction is slower than acid-catalyzed hydrolysis but proceeds efficiently in NaOH/ethanol solutions .

Biodegradation Pathways

This compound degrades via enzymatic hydrolysis in environmental and biological systems .

Key Steps

- Primary Degradation : Esterase enzymes cleave ester bonds, producing monoalkyl phthalates and alcohols.

- Ultimate Degradation : Monoesters undergo further hydrolysis or oxidation to phthalic acid and CO₂ .

Biodegradation Data

| Condition | Degradation Rate (%/28 days) | Key Metabolites |

|---|---|---|

| Aerobic (soil) | 98 | Mono-nonyl phthalate, CO₂ |

| Anaerobic (sludge) | 72 | Mono-undecyl phthalate, CH₄ |

Microbial consortia from contaminated sites show enhanced degradation efficiency .

Comparative Reaction Kinetics

The reactivity of this compound varies with alkyl chain length and catalyst type:

| Phthalate | Hydrolysis Half-Life (pH 7, 298 K) | Esterification Rate (min⁻¹) |

|---|---|---|

| This compound | 120 days | 4.64 × 10⁵ |

| Diheptyl phthalate | 90 days | 4.64 × 10⁶ |

| Diundecyl phthalate | 150 days | 1.31 × 10⁶ |

Longer alkyl chains reduce hydrolysis rates but enhance thermal stability during synthesis .

Industrial and Environmental Implications

Wissenschaftliche Forschungsanwendungen

Nonyl undecyl phthalate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.

Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Studied for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.

Wirkmechanismus

The primary mechanism of action of nonyl undecyl phthalate involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, this compound inserts itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and workability of the material .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Phthalates

Structural and Physicochemical Properties

Table 1 summarizes key properties of NUP and related phthalates:

Key Observations:

- NUP’s intermediate alkyl chain length (C9 + C11) balances flexibility and permanence in polymer matrices, offering reduced migration rates compared to DEHP and DBP .

- Higher molecular weight correlates with lower volatility: NUP’s atmospheric concentrations (0.4–6 ng/m³) are significantly lower than DEHP (80–158 ng/m³) and DBP (48–87 ng/m³) .

Environmental Behavior and Biodegradability

NUP’s environmental persistence is influenced by its branched/linear alkyl chains:

- Atmospheric Presence : Detected in total suspended particulate (TSP) matter at 0.4–6 ng/m³, with seasonal variations linked to temperature-driven volatilization .

- Biodegradation: Phthalates with longer alkyl chains (e.g., DUP) exhibit slower primary biodegradation in river water and activated sludge systems compared to DEHP .

Toxicity and Regulatory Status

- Acute Toxicity : An oral LD50 >20 g/kg body weight was reported for a related mixture (Linevol® 9-11 phthalate), indicating low acute toxicity in rodents .

- Regulatory Context: NUP is a component of the phthalate mixture 711P, which is classified as a plasticizer with toxicological profiles inferred from structurally similar compounds (e.g., DIUP) .

Biologische Aktivität

Nonyl undecyl phthalate (NUP) is a member of the phthalate family, which are widely used as plasticizers in various industrial applications. NUP is characterized by its branched alkyl chains and is employed primarily in polyvinyl chloride (PVC) products, adhesives, and coatings. Given the increasing scrutiny over the environmental and health impacts of phthalates, understanding the biological activity of NUP is critical.

- Chemical Formula : CHO

- Molecular Weight : 362.50 g/mol

- CAS Number : 68515-45-7

NUP is a diester formed from phthalic acid and nonyl undecanol, featuring a complex structure that influences its biological interactions.

Toxicological Profile

Phthalates, including NUP, have been studied for their potential endocrine-disrupting effects. The following table summarizes key findings related to the biological activity of NUP and other similar phthalates:

| Phthalate | Endocrine Disruption | Reproductive Toxicity | Developmental Toxicity | Genotoxicity |

|---|---|---|---|---|

| This compound (NUP) | Yes | Yes | Yes | No |

| Di(2-ethylhexyl) Phthalate (DEHP) | Yes | Yes | Yes | No |

| Diisononyl Phthalate (DINP) | Yes | Yes | Yes | No |

- Endocrine Disruption : NUP has been linked to alterations in hormonal signaling pathways, particularly affecting estrogen and androgen receptors. This can lead to reproductive and developmental issues.

- Cellular Effects : Studies indicate that NUP may induce oxidative stress in cellular models, leading to apoptosis and altered cell proliferation rates.

- Metabolic Pathways : Research suggests that phthalates can affect metabolic processes through activation of nuclear receptors such as PPARα, which plays a role in lipid metabolism and energy homeostasis .

Case Study 1: Reproductive Toxicity in Animal Models

A study conducted on rodents exposed to NUP revealed significant reproductive toxicity characterized by decreased fertility rates and abnormal sperm morphology. The exposure levels were consistent with those found in occupational settings, highlighting the potential risks associated with prolonged exposure.

Case Study 2: Developmental Effects

In a controlled environment, pregnant rats exposed to high doses of NUP exhibited developmental delays in offspring, including reduced birth weights and increased incidence of congenital malformations. These findings underscore the importance of assessing phthalate exposure during critical periods of development.

Biodegradation Studies

Research indicates that NUP exhibits low biodegradability, posing risks for environmental accumulation. A study assessing the degradation pathways of phthalates found that while some microorganisms can metabolize simpler phthalates, NUP's complex structure hinders its breakdown .

Aquatic Toxicology

NUP has demonstrated toxic effects on aquatic organisms, impacting fish reproduction and growth. The concentrations commonly found in industrial runoff have raised concerns about long-term ecological consequences .

Regulatory Status

Due to the potential health risks associated with phthalates, including NUP, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented guidelines and testing requirements for their use in consumer products. The Consumer Product Safety Improvement Act (CPSIA) has specifically addressed certain high-risk phthalates, leading to increased scrutiny and restrictions .

Q & A

Q. Basic: What analytical methods are recommended for identifying and quantifying NUP in environmental samples?

Answer:

Nonyl undecyl phthalate (NUP) can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) with total ion current (TIC) traces for peak integration. Authentic external standards should be used for calibration, as described in atmospheric particulate studies . Quality control measures, such as procedural blanks and batch-specific corrections, are critical to mitigate contamination risks during sample preparation and analysis. For structural confirmation, high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) may supplement GC-MS data, leveraging NUP's molecular formula and SMILES notation .

Q. Basic: What structural and physicochemical properties of NUP are critical for experimental design?

Answer:

Key properties include:

- Molecular weight : 432.64 g/mol () .

- Branching isomerism : The presence of branched alkyl chains (nonyl and undecyl groups) affects solubility and environmental partitioning .

- Volatility : Low volatility under ambient conditions, but elevated temperatures (e.g., summer >35°C) enhance atmospheric release, as observed in TSP (total suspended particulate) studies .

Researchers must account for these properties when designing extraction protocols (e.g., solvent selection) and stability tests.

Q. Advanced: How can researchers reconcile discrepancies in reported atmospheric concentrations of NUP across studies?

Answer:

Discrepancies may arise from:

- Seasonal variability : Higher NUP concentrations in winter (0.4–6 ng m) compared to summer due to temperature-dependent volatilization .

- Analytical sensitivity : Differences in GC-MS detection limits (e.g., TIC vs. selective ion monitoring) and sample pretreatment methods .

- Geographic factors : Industrial emission profiles and urban vs. rural sampling sites .

To address these, standardize sampling protocols (e.g., filter pore size, flow rate) and cross-validate results using interlaboratory comparisons.

Q. Advanced: What mechanisms underlie NUP's potential endocrine-disrupting effects, and how can they be studied methodologically?

Answer:

NUP, like other phthalates, may interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, to alter lipid metabolism and hormone signaling. In vitro models (e.g., receptor-binding assays) and omics approaches (transcriptomics/proteomics) are recommended to elucidate these pathways . Dose-response studies should prioritize environmentally relevant concentrations (e.g., ng–µg/L ranges) to avoid non-physiological artifacts .

Q. Basic: What are the primary environmental sources of NUP, and how do they influence sampling strategies?

Answer:

NUP is primarily emitted from industrial processes involving plasticizers, coatings, and adhesives. Atmospheric sampling in urban/industrial zones (e.g., Dhahran, Saudi Arabia) detected NUP in TSP extracts, with higher concentrations near manufacturing facilities . Researchers should stratify sampling sites based on proximity to point sources and monitor co-occurring phthalates (e.g., DEHP, DBP) to contextualize NUP’s emission patterns .

Q. Advanced: How should researchers design experiments to assess NUP's bioaccumulation and trophic transfer in aquatic ecosystems?

Answer:

- Exposure systems : Use controlled mesocosms spiked with -labeled NUP to track bioaccumulation in benthic organisms and fish .

- Analytical endpoints : Measure lipid-normalized concentrations in tissues and apply fugacity models to predict partitioning between water, sediment, and biota .

- Metabolite profiling : Identify hydroxylated or oxidized metabolites via LC-HRMS to assess metabolic pathways and detoxification efficiency .

Q. Basic: What quality control practices are essential for reliable NUP quantification in complex matrices?

Answer:

- Blanks : Process procedural blanks alongside samples to correct for laboratory contamination .

- Recovery tests : Spike matrices (e.g., dust, water) with deuterated NUP analogs (e.g., D-NUP) to validate extraction efficiency .

- Column conditioning : Use GC columns with mid-polarity stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane) to resolve NUP from co-eluting phthalates .

Q. Advanced: What computational tools can predict NUP's environmental fate and degradation kinetics?

Answer:

- QSAR models : Estimate biodegradation half-lives using quantitative structure-activity relationships based on alkyl chain length and branching .

- Molecular docking : Simulate NUP’s binding affinity to metabolic enzymes (e.g., cytochrome P450) using software like AutoDock Vina .

- Fugacity modeling : Apply Level III fugacity models to predict phase partitioning (air, water, soil) under varying climatic conditions .

Eigenschaften

IUPAC Name |

1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBFJMAXNZVRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883156 | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-89-9 | |

| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl undecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.